Amphotericin b

Catalog No.
S518791
CAS No.
1397-89-3
M.F
C47H73NO17
M. Wt
924.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amphotericin b

CAS Number

1397-89-3

Product Name

Amphotericin b

IUPAC Name

33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Molecular Formula

C47H73NO17

Molecular Weight

924.1 g/mol

InChI

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)

InChI Key

APKFDSVGJQXUKY-UHFFFAOYSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

solubility

In N,N-dimethylformamide 2-4 mg/ml, in N,N-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/ml
INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL
Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate
In water, 750 mg/L at 25 °C

Synonyms

Amphocil, Amphotericin, Amphotericin B, Amphotericin B Cholesterol Dispersion, Amphotericin B Colloidal Dispersion, Fungizone

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

The exact mass of the compound Amphotericin b is 923.4878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)750 mg/l (at 28 °c)in n,n-dimethylformamide 2-4 mg/ml, in n,n-dimethylformamide + hydrochloric acid 60-80 mg/ml, in dimethyl sulfoxide 30-40 mg/mlinsol in anhydrous alc, ether, benzene & toluene; slightly sol in methanolinsol in water at ph 6-7; solubility in water at ph 2 or ph 11 about 0.1 mg/ml; water sol increased by sodium desoxycholatein water, 750 mg/l at 25 °c8.19e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. It belongs to the ontological category of polyene antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amphotericin B is a broad-spectrum polyene macrolide antifungal agent widely procured for cell culture maintenance, biomanufacturing contamination control, and as an active pharmaceutical ingredient (API) reference standard. Structurally, it binds with high affinity to ergosterol in fungal cell membranes, forming transmembrane pores that induce rapid ion leakage and subsequent cell death . For industrial and laboratory buyers, the critical baseline properties include its potent fungicidal activity at low microgram-per-milliliter concentrations and its strict solubility profile. Because raw Amphotericin B is practically insoluble in neutral aqueous media, procurement decisions heavily depend on the intended solvent system, with buyers often selecting between the raw powder for DMSO-based workflows or pre-complexed sodium deoxycholate formulations for direct aqueous integration[1].

Substituting Amphotericin B with other antifungals like Nystatin or azole-class compounds fundamentally alters assay reproducibility and bioprocess contamination control. While Nystatin is a related polyene, it forms a problematic colloidal suspension in culture media rather than a true solution, requiring significantly higher working concentrations that can interfere with optical assays . Furthermore, unlike azole-class antifungals (e.g., Fluconazole) which are merely fungistatic and prone to high-level resistance, Amphotericin B is strictly fungicidal, ensuring complete eradication rather than temporary growth suppression [1]. Procurement teams must also recognize that raw Amphotericin B cannot be generically substituted into aqueous systems without prior dissolution in organic solvents or the use of specific solubilizing agents like deoxycholate [2].

Superior Potency and Clarity for Biomanufacturing Contamination Control

In mammalian cell culture workflows, Amphotericin B demonstrates a significantly lower effective working concentration compared to alternative polyenes. Standard maintenance requires only 2.5 µg/mL of Amphotericin B to prevent fungal growth. In contrast, Nystatin requires higher dosing (often 100-250 U/mL or up to 5.0 µg/mL) and forms a colloidal suspension that appears as small crystal-like particles under a microscope, which can be mistaken for bacterial contamination or interfere with imaging.

Evidence DimensionRecommended cell culture maintenance concentration and media clarity
Target Compound Data2.5 µg/mL (Forms clear solution when properly solubilized)
Comparator Or Baseline100 - 250 U/mL or 2.5 - 5.0 µg/mL (Nystatin; forms colloidal particulate suspension)
Quantified DifferenceAmphotericin B achieves complete fungal control at lower mass concentrations while avoiding the optical interference caused by Nystatin particulates.
ConditionsMammalian cell culture media at 37°C.

Lower working concentrations reduce off-target cytotoxicity in sensitive mammalian cell lines while maintaining optical clarity for microscopy and automated imaging.

Fungicidal Superiority Over Fungistatic Azole Alternatives

Amphotericin B provides definitive fungicidal action, unlike Fluconazole which is primarily fungistatic. Quantitative in vitro assays against Candida albicans show Amphotericin B MICs typically ranging from 0.06 to 1.0 µg/mL, with the Minimum Fungicidal Concentration (MFC) matching the MIC in approximately 71% of isolates. In contrast, Fluconazole MFCs are routinely fourfold higher than their MICs, and resistant strains exhibit MICs exceeding 64 µg/mL [1].

Evidence DimensionMIC to MFC ratio and resistance threshold
Target Compound DataMIC 0.06 - 1.0 µg/mL (MFC equals MIC in ~71% of isolates)
Comparator Or BaselineFluconazole (MFC is ≥4x higher than MIC; resistant MIC ≥ 64 µg/mL)
Quantified DifferenceAmphotericin B delivers a 1:1 MIC-to-MFC ratio for the majority of strains, ensuring rapid cell death rather than mere growth inhibition.
ConditionsIn vitro broth microdilution against C. albicans isolates.

Procurement of Amphotericin B is essential for assays, bioprocesses, or sterilization protocols requiring complete fungal eradication rather than temporary growth suppression.

Strict Solubility Parameters Dictating Formulation Procurement

The raw API form of Amphotericin B is practically insoluble in water at neutral pH (pH 6-7, <0.1 mg/mL). For procurement and workflow integration, buyers must utilize organic solvents—achieving solubility in DMSO at 30-40 mg/mL—or procure the compound pre-complexed with sodium deoxycholate to achieve micellar aqueous solubility [1]. Aqueous solutions of the raw powder cannot be sterile-filtered due to this poor solubility, necessitating specific formulation strategies.

Evidence DimensionSolubility across solvent systems
Target Compound Data30-40 mg/mL in DMSO; <0.1 mg/mL in neutral water
Comparator Or BaselineFormulated Amphotericin B Deoxycholate (fully water-soluble micellar suspension)
Quantified DifferenceComplexation or DMSO shifts solubility from <0.1 mg/mL to >30 mg/mL, enabling sterile filtration and direct media integration.
ConditionsStandard laboratory temperature, pH 6-7 vs DMSO.

Buyers must select the correct physical form (raw powder vs. deoxycholate complex) based on their facility's capacity to handle DMSO or their requirement for direct aqueous dissolution.

Mammalian Cell Culture and Biomanufacturing

Due to its low effective concentration (2.5 µg/mL) and ability to form a true solution when properly formulated, Amphotericin B is the premier choice for preventing yeast and mold contamination in high-value mammalian cell cultures, outperforming particulate-forming nystatin .

Antifungal Susceptibility Benchmark Testing

As a definitive fungicidal agent with a stable, low MIC range (0.06-1.0 µg/mL) against Candida species, Amphotericin B serves as the mandatory positive control and baseline comparator in novel antifungal drug discovery and resistance screening assays [1].

Liposomal and Nanoparticle Formulation Development

Because raw Amphotericin B is highly insoluble in neutral water (<0.1 mg/mL), it is widely procured as a primary model compound by researchers and industrial formulators developing advanced lipid-based drug delivery systems, micellar solubilization techniques, and targeted nanocarriers [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Amphotericin b is a bright yellow powder. (NTP, 1992)
Solid

Color/Form

Deep yellow prisms or needles from n,n-dimethylformamide
YELLOW TO ORANGE POWDER

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

12

Exact Mass

923.48784986 g/mol

Monoisotopic Mass

923.48784986 g/mol

Heavy Atom Count

65

LogP

0.8
log Kow = -2.80 (est)
0.8

Odor

ODORLESS OR PRACTICALLY SO

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Yellow to orange solid powder.

Melting Point

170 °C (gradual decomposition)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7XU7A7DROE

GHS Hazard Statements

Aggregated GHS information provided by 257 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to treat potentially life threatening fungal infections.
FDA Label

Livertox Summary

Amphotericin B is an antifungal agent with a broad spectrum of activity against many fungal species. Amphotericin B commonly causes mild to moderate serum aminotransferase elevations and can cause hyperbilirubinemia, but acute, clinically apparent drug induced liver injury from amphotericin B therapy is exceedingly rare.

Drug Classes

Antifungal Agents

Therapeutic Uses

Ambecides; Antibiotics, Antifungal; Antibiotics, Macrolide; Antiprotozoal Agents
MEDICATION: Antifungal; (VET): Antifungal
MEDICATION (VET): ... Blastomycosis, histoplasmosis.
Parenteral amphotericin B is used as a secondary agent in the treatment of paracoccidioidomycosis caused by Paracoccidioide brasillensis. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for AMPHOTERICIN B (19 total), please visit the HSDB record page.

Pharmacology

Amphotericin B shows a high order of in vitro activity against many species of fungi. Histoplasma capsulatum, Coccidioides immitis, Candida species, Blastomyces dermatitidis, Rhodotorula, Cryptococcus neoformans, Sporothrix schenckii, Mucor mucedo, and Aspergillus fumigatus are all inhibited by concentrations of amphotericin B ranging from 0.03 to 1.0 mcg/mL in vitro. While Candida albicans is generally quite susceptible to amphotericin B, non-albicans species may be less susceptible. Pseudallescheria boydii and Fusarium sp. are often resistant to amphotericin B. The antibiotic is without effect on bacteria, rickettsiae, and viruses.
Amphotericin B is a polyene antifungal antibiotic produced by Streptomyces nodosus, with antifungal activity. Amphotericin B binds to ergosterol, an essential component of the fungal cell membrane, thereby causing depolarization of the membrane and altering cell membrane permeability. This leads to leakage of important intracellular components, cell rupture, and eventually cell death. This agent may also induce oxidative damage in fungal cells and has been reported to stimulate host immune cells.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AB - Antiinfectives and antiseptics for local oral treatment
A01AB04 - Amphotericin B
A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07A - Intestinal antiinfectives
A07AA - Antibiotics
A07AA07 - Amphotericin B
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AA - Antibiotics
G01AA03 - Amphotericin B
J - Antiinfectives for systemic use
J02 - Antimycotics for systemic use
J02A - Antimycotics for systemic use
J02AA - Antibiotics
J02AA01 - Amphotericin B

Mechanism of Action

Amphotericin B usually is fungistatic in action at concentrations obtained clinically, but may be fungicidal in high concentrations or against very susceptible organisms. Amphotericin B exerts its antifungal activity principally by binding to sterols (e.g., ergosterol) in the fungal cell membrane. As a result of this binding, the cell membrane is no longer able to function as a selective barrier and leakage of intracellular contents occurs. Cell death occurs in part as a result of permeability changes, but other mechanisms also may contribute to the in vivo antifungal effects of amphotericin B against some fungi. Amphotericin B is not active in vitro against organisms that do not contain sterols in their cell membranes (eg, bacteria).
Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells.
...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ...

Pictograms

Irritant

Irritant

Other CAS

1397-89-3

Absorption Distribution and Excretion

The pharmacokinetics of amphotericin B vary substantially depending on whether the drug is administered as conventional amphotericin B (formulated with sodium desoxycholate), amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, or amphotericin B liposomal, and pharmacokinetic parameters reported for one amphotericin B formulation should not be used to predict the pharmacokinetics of any other amphotericin B formulation.
Amphotericin B is poorly absorbed from the GI tract and must be given parenterally to treat systemic fungal infections. In one study, immediately after completion of iv infusion of 30 mg of amphotericin B (administered over a period of several hours), average peak serum concentrations were about 1 ug/ml; when the dose was 50 mg, average peak serum concentrations were approximately 2 ug/ml. Immediately after infusion, no more than 10% of the amphotericin B dose can be accounted for in serum. Average minimum serum concentrations (recorded just prior to the next drug infusion) of approximately 0.4 ug/ml have been reported when doses of 30 mg were given daily or when doses of 60 mg were given every other day.
Information on the distribution of amphotericin B is limited, although distribution is apparently multicompartmental. The volume of distribution of the drug following administration of conventional amphotericin B has been reported to be 4 L/kg; the volume of distribution at steady state after administration of amphotericin B cholesteryl sulfate is reported to be 3.8-4.1 L/kg. Amphotericin B concentrations attained in inflamed pleura, peritoneum, synovium, and aqueous humor following IV administration of conventional amphotericin B reportedly are about 60% of concurrent plasma concentrations; the drug also is distributed into vitreous humor, pleural, pericardial, peritoneal, and synovial fluid. Amphotericin B reportedly crosses the placenta and low concentrations are attained in amniotic fluid.
Following IV administration of conventional amphotericin B, CSF concentrations of the drug are approximately 3% of concurrent serum concentrations. To achieve fungistatic CSF concentrations, the drug must usually be administered intrathecally. In patients with meningitis, intrathecal administration of 0.2-0.3 mg of conventional amphotericin B via a subcutaneous reservoir has produced peak CSF concentrations of 0.5-0.8 ug/mL; 24 hours after the dose, CSF concentrations were 0.11-0.29 ug/mL. Amphotericin B is removed from the CSF by arachnoid villi and appears to be stored in the extracellular compartment of the brain, which may act as a reservoir for the drug.
For more Absorption, Distribution and Excretion (Complete) data for AMPHOTERICIN B (14 total), please visit the HSDB record page.

Wikipedia

Amphotericin B

Drug Warnings

Rash (including maculopapular or vesiculobullous rash), purpura, pruritus, urticaria, sweating, exfoliative dermatitis, erythema multiforme, alopecia, dry skin, and skin discoloration or ulcer, have been reported in patients receiving amphotericin B.
IV administration of conventional amphotericin B, amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, or amphotericin B liposomal may cause erythema, pain, or inflammation at the injection site. Phlebitis or thrombophlebitis has been reported with conventional IV amphotericin B. The manufacturer of conventional IV amphotericin B and some clinicians suggest that the addition of 500-1000 units of heparin to the amphotericin B infusion, the use of a pediatric scalp-vein needle, or alternate-day therapy may decrease the incidence of thrombophlebitis. Extravasation of the drug causes local irritation.
Conventional IV amphotericin B is associated with a high incidence of adverse effects, and most patients who receive the drug experience potentially severe adverse effects at some time during the course of therapy. Acute infusion reactions (e.g., fever, chills, headache, nausea, vomiting) and nephrotoxicity are the most frequent adverse reactions to conventional IV amphotericin B. Although clinical experience with amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, and amphotericin B liposomal is limited to date, these drugs appear to be better tolerated than conventional IV amphotericin B. As with conventional IV amphotericin B, the most frequent adverse reactions to amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, or amphotericin B liposomal are acute infusion reactions; however, data accumulated to date indicate that lipid-based and liposomal formulations of amphotericin B may be associated with a lower overall incidence of adverse effects and a lower incidence of hematologic and renal toxicity than the conventional formulation of the drug.
Acute infusion reactions consisting of fever, shaking chills, hypotension, anorexia, nausea, vomiting, headache, dyspnea, and tachypnea may occur 1-3 hours after initiation of IV infusions of conventional amphotericin B, amphotericin B cholesteryl sulfate, amphotericin B lipid complex, or amphotericin B liposomal. These reactions are most severe and occur most frequently with initial doses and usually lessen with subsequent doses. Fever (with or without shaking chills) may occur as soon as 15-20 minutes after IV infusions of conventional amphotericin B are started. The majority of patients receiving conventional IV amphotericin B (50-90%) exhibit some degree of intolerance to initial doses of the drug, even when therapy is initiated with low doses. Although these reactions become less frequent following subsequent doses or administration of the drug on alternate days, they recur if conventional IV amphotericin B therapy is interrupted and then reinstituted.
For more Drug Warnings (Complete) data for AMPHOTERICIN B (18 total), please visit the HSDB record page.

Biological Half Life

Amphotericin B cholesteryl sulfate complex has a distribution half-life of 3.5 minutes and an elimination half-life of 27.5-28.2 hours. /Amphotericin B cholesteryl sulfate complex/
Following IV administration of conventional amphotericin B in patients whose renal function is normal prior to therapy, the initial plasma half-life is approximately 24 hours. After the first 24 hours, the rate at which amphotericin B is eliminated decreases and an elimination half-life of approximately 15 days has been reported.
Elimination, half life: Neonates: Variable (range, 18 to 62.5 hours). Children: Variable (range, 5.5 to 40.3 hours). Adults: Approximately 24 hours. Terminal half life: Approximately 15 days. NOTE: There is large interindividual variation among neonates in the elimination of amphotericin B. Amphotericin B may persist in the circulation of neonates for up to 17 days after it has been discontinued.
. The half life of elimination of amphotericin B from the lungs /of rats/ was 4.8 days according to serial sacrifices done after a single dose of 3.2 mg of aerosol doses of amphotericin B per kg.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Polyketides [PK] -> Polyenes [PK06]

Methods of Manufacturing

Dutcher et al., US patent 2,908,611 (1959 to Olin Mathieson)
Fermentation of Streptomyces nodosus cultures

General Manufacturing Information

Polyene antibiotic produced by Streptomycetes nodosus M4575 obtained from soil of the Orinoco river region of Venezuela.
Commercially available as a deoxycholate complex.
Amphotericin B was found in the mycelium of Streptomyces nodosus M-4575 by Gold et al. of the Squibb Institute of Medical Research in 1956. It is produced with another polyene macrolide antibiotic, amphotericin A, and separated by solvent extraction.

Analytic Laboratory Methods

A SYNTHETIC AGAR CULTURE MEDIUM WAS DEVELOPED; TURBIDIMETRIC ADJUSTMENT OF CELL SUSPENSIONS RESULTED IN STANDARD REPRODUCIBLE INOCULA, WHICH GAVE SHARP, CLEAR ZONES IN INHIBITION WHEN APPLIED BY AN AGAR OVERLAY METHOD.
Analyte: amphotericin B; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: amphotericin B; matrix: chemical purity; procedure: cylinder-plate method or turbidimetric method with comparison to standards
Analyte: amphotericin B; matrix: pharmaceutical preparation (cream; injection solution; lotion; ointment); procedure: cylinder-plate method or turbidimetric method with comparison to standards (chemical purity)
For more Analytic Laboratory Methods (Complete) data for AMPHOTERICIN B (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

SIMPLE MICRO AGAR DIFFUSION METHOD FOR DETERMINATION OF ANTIBIOTIC CONCN IN BLOOD & OTHER BODY FLUIDS.
Analyte: amphotericin B; matrix: cerebral spinal fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 410 nm; limit of detection: 0.5 ng/mL
Analyte: amphotericin B; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 382 nm; limit of detection: 0.2 ng
Analyte: amphotericin B; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 405 nm; limit of quantitation: 75 ng/mL
For more Clinical Laboratory Methods (Complete) data for AMPHOTERICIN B (15 total), please visit the HSDB record page.

Storage Conditions

Conventional amphotericin B powder for injection should be stored at 2-8 °C. Reconstituted colloidal dispersions of conventional amphotericin B should be protected from light and are stable for 24 hours at room temperature or 1 week when refrigerated at 2-8 °C. Although the manufacturers state that reconstituted dispersions or IV infusions of amphotericin B should be protected from light during administration, potency is unaffected if the infusion is exposed to light for less than 8-24 hours.
Commercially available lyophilized amphotericin B cholesteryl sulfate complex should be stored at 15-30 °C. Following reconstitution with sterile water for injection, the colloidal dispersion should be refrigerated at 2-8 °C and used within 24 hours; reconstituted amphotericin B cholesteryl sulfate complex should not be frozen. Reconstituted amphotericin B cholesteryl sulfate complex that has been further diluted in 5% dextrose injection should be stored at 2-8 °C and used within 24 hours; any partially used vials of the drug should be discarded.
Do not reconstitute with saline or add saline to the reconstituted concentration, or mix with other drugs. The use of any solution other than those recommended, or the presence of a bacteriostatic agent in the solution, may cause precipitation of am B isome.

Interactions

Since nephrotoxic effects may be additive, the concurrent or sequential use of amphotericin B and other drugs with similar toxic potentials (eg, aminoglycosides, capreomycin, colistill, cisplatin, cyclosporine, methoxyflurane, pentamidine, polymyxin B, vancomycin) should be avoided, if possible.
Corticosteroids reportedly may enhance the potassium depletion caused by amphotericin B and should not be used concomitantly unless necessary to control adverse reactions to amphotericin B.
Antineoplastic agents (eg, mechlorethamine) may enhance the potential for renal toxicity, bronchospasm, and hypotension in patients receiving amphotericin B and such concomitant therapy should be used only with great caution.
In a randomized, double-blind study that evaluated use of conventional IV amphotericin B and amphotericin B cholesteryl sulfate complex in febrile neutropenic patients with normal baseline serum creatinine concentrations, the incidence of renal toxicity (defined as a doubling or an increase of 1 mg/dL or more from baseline serum creatinine or a 50% or greater decrease from baseline in calculated creatinine clearance) was 31% in adults and pediatric patients who received amphotericin B cholesteryl sulfate complex concomitantly with cyclosporine or tacrolimus compared with 68% in those who received conventional amphotericin B concomitantly with these agents. In adults and pediatric patients who did not receive cyclosporine or tacrolimus therapy, the incidence of renal toxicity was 8% in those who received amphotericin B cholesteryl sulfate complex and 35% in those who received conventional amphotericin B.
For more Interactions (Complete) data for AMPHOTERICIN B (15 total), please visit the HSDB record page.

Stability Shelf Life

Solids and solutions appear stable for long periods between pH 4 and 10 when stored at moderate temperature out of light and air.
Drug is unstable under unfavorable conditions (eg, exposure to heat, light, low ph). Dry powder should be refrigerated and stored no more than 24 hr.

Dates

Last modified: 08-15-2023
1. Hamill RJ. Amphotericin B formulations: a comparative review of efficacy and toxicity. Drugs. 2013 Jun;73(9):919-34. doi: 10.1007/s40265-013-0069-4. PMID: 23729001.

2. Adler-Moore JP, Gangneux JP, Pappas PG. Comparison between liposomal formulations of amphotericin B. Med Mycol. 2016 Mar;54(3):223-31. doi: 10.1093/mmy/myv111. Epub 2016 Jan 14. PMID: 26768369.

3. Veerareddy PR, Vobalaboina V. Lipid-based formulations of amphotericin B. Drugs Today (Barc). 2004 Feb;40(2):133-45. doi: 10.1358/dot.2004.40.2.799425. PMID: 15045035.

4. Lawrence RM, Hoeprich PD. Comparison of amphotericin B and amphotericin B methyl ester: efficacy in murine coccidioidomycosis and toxicity. J Infect Dis. 1976 Feb;133(2):168-74. doi: 10.1093/infdis/133.2.168. PMID: 1245764.

5. Jain S, Reddy CSK, Swami R, Kushwah V. Amphotericin B Loaded Chitosan Nanoparticles: Implication of Bile Salt Stabilization on Gastrointestinal Stability, Permeability and Oral Bioavailability. AAPS PharmSciTech. 2018 Oct;19(7):3152-3164. doi: 10.1208/s12249-018-1153-6. Epub 2018 Aug 22. PMID: 30136175.

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